1-(4-Ethylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride
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Overview
Description
1-(4-Ethylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-(4-Ethylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-(4-Ethylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines .
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as an intermediate in the synthesis of other complex molecules In biology, it is employed in the study of enzyme inhibition and receptor bindingIn industry, it is used in the production of dyes and other chemical products .
Mechanism of Action
The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(4-Ethylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride can be compared with other similar compounds such as 1-(3-chlorophenyl)piperazine and 1-(3-trifluoromethylphenyl)piperazine. These compounds also belong to the class of piperazine derivatives and exhibit similar biological activities. this compound is unique due to its specific chemical structure and the presence of the ethyl and methylsulfanyl groups, which may confer distinct properties and activities .
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS.ClH/c1-3-10-4-6-11(7-5-10)9(12)8-13-2;/h3-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVVYGYBAXZSKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CSC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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